![molecular formula C19H16Cl2N2O2 B14614507 1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole CAS No. 59365-13-8](/img/structure/B14614507.png)
1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
The synthesis of 1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dioxolane Ring: The dioxolane ring is formed by the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions, where chlorobenzene derivatives react with suitable electrophiles.
Imidazole Ring Formation: The final step involves the cyclization of the intermediate compounds to form the imidazole ring. .
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products .
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Aplicaciones Científicas De Investigación
1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings .
Mecanismo De Acción
The mechanism of action of 1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole can be compared with other similar compounds, such as:
Phenylbutylamines: These compounds contain a phenyl group and exhibit various pharmacological activities, including antihistaminic and antidepressant effects
The uniqueness of this compound lies in its specific structural features, such as the presence of the dioxolane ring and chlorophenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
59365-13-8 |
|---|---|
Fórmula molecular |
C19H16Cl2N2O2 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
1-[[2,4-bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl]imidazole |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-16-5-1-14(2-6-16)18-11-24-19(25-18,12-23-10-9-22-13-23)15-3-7-17(21)8-4-15/h1-10,13,18H,11-12H2 |
Clave InChI |
PEOWGESCYQJQSD-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(O1)(CN2C=CN=C2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
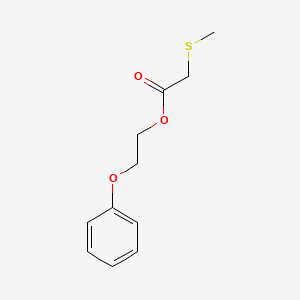
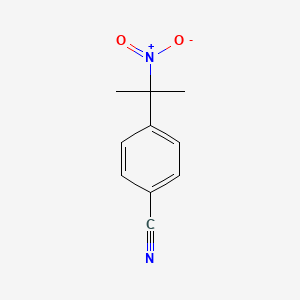
![2-[(2-Iodophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14614453.png)
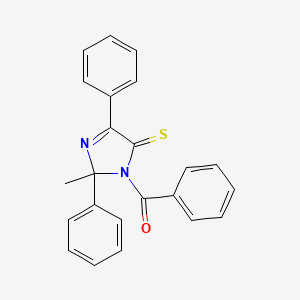
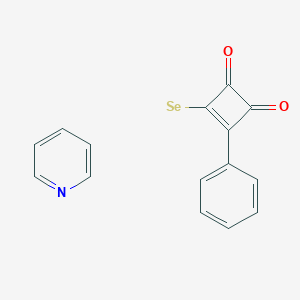
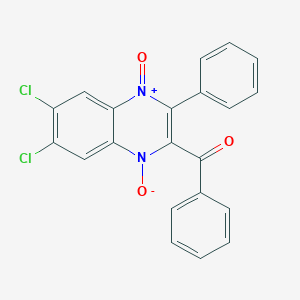
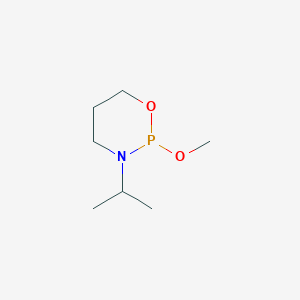

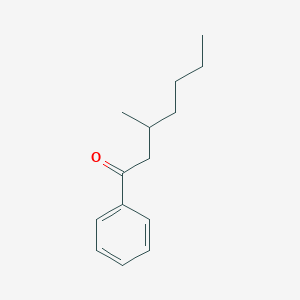
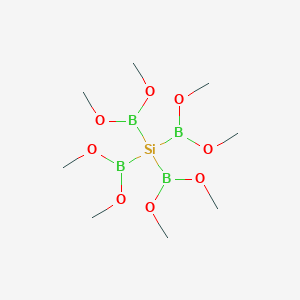
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)

![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
